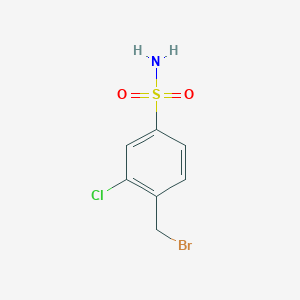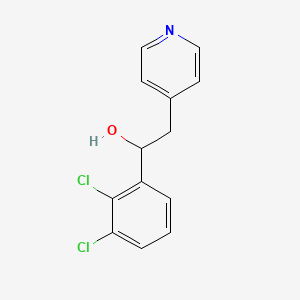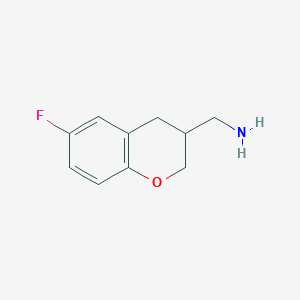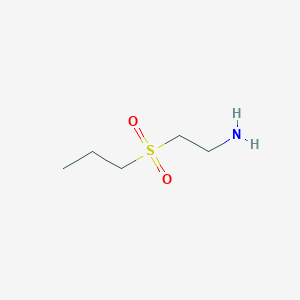![molecular formula C17H18O2 B8692895 [1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester CAS No. 805250-18-4](/img/structure/B8692895.png)
[1,1'-Biphenyl]-3-carboxylic acid, 2',4'-dimethyl-, ethyl ester
描述
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate: is an organic compound belonging to the biphenyl family It consists of two phenyl rings connected by a single bond, with ethyl and carboxylate functional groups attached to the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the following steps:
Preparation of Aryl Halide and Boronic Acid: The starting materials, such as 2’,4’-dimethyl[1,1’-biphenyl]-3-boronic acid and ethyl 2-bromobenzoate, are prepared.
Industrial Production Methods: Industrial production of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反应分析
Types of Reactions: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) to form carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., Br2) in the presence of a Lewis acid catalyst (e.g., AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
科学研究应用
Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution reactions, allowing it to interact with various enzymes and receptors. The biphenyl structure provides a rigid framework that can fit into binding sites of target molecules, influencing their activity.
相似化合物的比较
1,1’-Biphenyl: A simpler biphenyl compound without additional functional groups.
4,4’-Dimethylbiphenyl: A biphenyl derivative with methyl groups at the 4 and 4’ positions.
2,4’-Dimethyl-1,1’-biphenyl: A biphenyl derivative with methyl groups at the 2 and 4’ positions.
Uniqueness: Ethyl 2’,4’-dimethyl[1,1’-biphenyl]-3-carboxylate is unique due to the presence of both ethyl and carboxylate functional groups, which impart distinct chemical properties and reactivity compared to other biphenyl derivatives
属性
CAS 编号 |
805250-18-4 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC 名称 |
ethyl 3-(2,4-dimethylphenyl)benzoate |
InChI |
InChI=1S/C17H18O2/c1-4-19-17(18)15-7-5-6-14(11-15)16-9-8-12(2)10-13(16)3/h5-11H,4H2,1-3H3 |
InChI 键 |
FBHSQYNWRRJGDX-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C)C |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
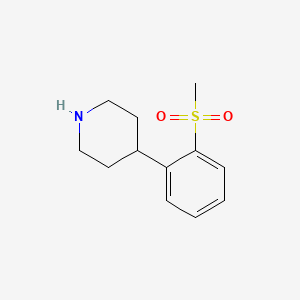
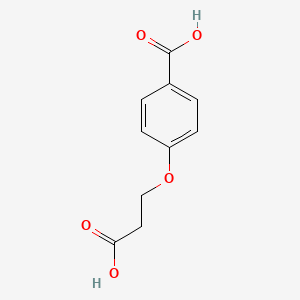
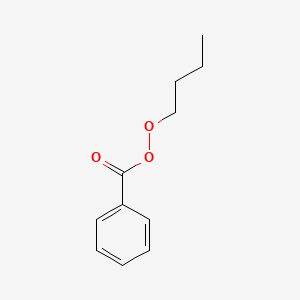
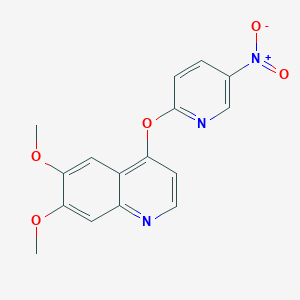
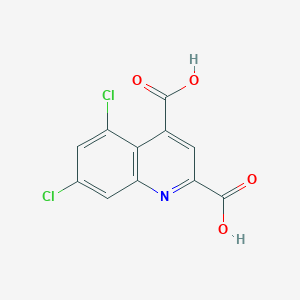
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B8692860.png)
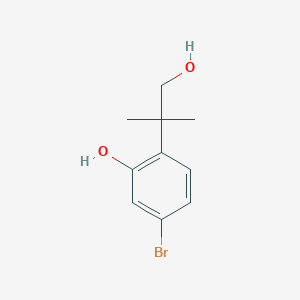
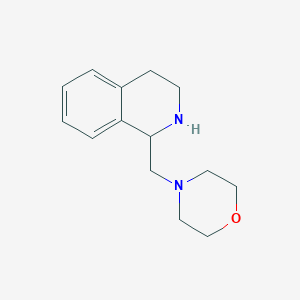
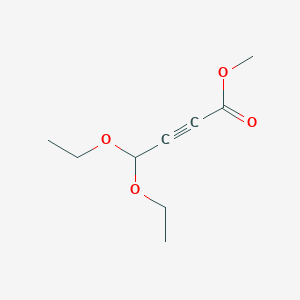
![Benzyl (9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl)carbamate](/img/structure/B8692904.png)
